Synthesis: Compound 2 is coupled with (compound 3) to yield compound 4.
Binding Mechanism: Asciminib binds to the myristate pocket in an allosteric site outside the catalytic/ATP-binding site of BCR-ABL1.
3-(Chlorodifluoromethoxy)aniline: represents a novel approach to treating CML by targeting an allosteric site. Asciminib’s unique mechanism of action offers hope for overcoming drug resistance and improving patient outcomes.
3-(Chlorodifluoromethoxy)aniline has the molecular formula C7H6ClF2NO. It is characterized by a benzene ring substituted at the meta position with a chlorodifluoromethoxy group. This unique substitution pattern influences its chemical reactivity and biological interactions, making it a subject of interest in various fields such as medicinal chemistry and materials science .
The synthesis of 3-(Chlorodifluoromethoxy)aniline typically involves several steps:
3-(Chlorodifluoromethoxy)aniline has several applications:
Research on 3-(Chlorodifluoromethoxy)aniline has focused on its interactions with biological targets:
3-(Chlorodifluoromethoxy)aniline shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-(Chlorodifluoromethoxy)aniline | Para-substituted with chlorodifluoromethoxy | Primarily used for polymer formation |
| 4-(Chloromethoxy)aniline | Lacks fluorine atoms | Different reactivity due to absence of fluorine |
| 4-(Difluoromethoxy)aniline | Contains two fluorine atoms | Enhanced chemical stability compared to others |
| 4-(Trifluoromethoxy)aniline | Contains three fluorine atoms | Further modification of properties |
The unique substitution pattern of 3-(Chlorodifluoromethoxy)aniline distinguishes it from these similar compounds, particularly regarding its reactivity and biological activity.